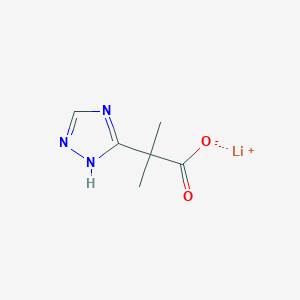

Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

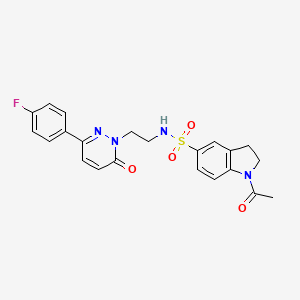

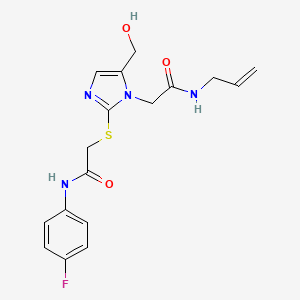

1,2,4-Triazole derivatives, such as the one you mentioned, are important structural moieties of many pharmaceutical drugs . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

In a study, a series of 1,2,4-triazole derivatives was successfully synthesized and their structures were established by NMR and MS analysis .

Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-Triazoles, which are part of the compound’s structure, have found broad applications in drug discovery . They are part of essential building blocks like amino acids and nucleotides . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are also used in organic synthesis . They have high chemical stability and strong dipole moment, making them useful in various chemical reactions .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability . They can withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . Their strong dipole moment and hydrogen bonding ability make them suitable for creating complex structures .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . This involves attaching two biomolecules together, which is useful in various biological research and applications .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for creating new molecules with biological activity . They can mimic the structure of amide bonds, making them useful in the design of bioactive compounds .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They can be incorporated into fluorescent probes, which are used to visualize and study biological systems .

Materials Science

In materials science, 1,2,3-triazoles are used in the creation of new materials . Their chemical stability and strong dipole moment make them suitable for use in various material applications .

Mecanismo De Acción

Notably, the most potent compounds not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin. A further investigation showed that these compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.Li/c1-6(2,5(10)11)4-7-3-8-9-4;/h3H,1-2H3,(H,10,11)(H,7,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWCNHDHRBRYQP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C1=NC=NN1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)